4-(2-formylphenyl)benzoic Acid
Overview
Description
4-(2-formylphenyl)benzoic Acid is a chemical compound with the molecular formula C14H10O3 . It contains a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group, an aldehyde group, and two phenyl rings . The molecule has a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 226.23 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 226.062994177 g/mol . The topological polar surface area is 54.4 Ų .Scientific Research Applications
Chemical Properties and Applications
4-(2-formylphenyl)benzoic acid and its derivatives are key subjects of investigation due to their versatile applications in chemical synthesis and potential for creating advanced materials. This compound's structural components, such as the benzoic acid moiety and formyl group, provide a reactive platform for developing functional materials, highlighting its significance in material chemistry.
In the realm of synthetic chemistry, this compound serves as a precursor for synthesizing various heterocyclic scaffolds, including thiazole and thiazolidinone derivatives. These scaffolds exhibit notable antibacterial activity, demonstrating the compound's utility in developing antimicrobial agents (Abdel‐Galil, E. B. Moawad, El‐Mekabaty, & Said, 2018)[https://consensus.app/papers/synthesis-characterization-activity-thiazole-abdel‐galil/86c26aed9af255858cc4fdad7c654a12/?utm_source=chatgpt].
Environmental Interactions and Stability
The stability of formylphenol compounds, including those related to this compound, has been studied to understand their behavior and transformations in various conditions. These investigations provide insights into the stability and reactivity of such compounds, essential for designing more efficient and robust materials (Gomes, 2009)[https://consensus.app/papers/theoretical-study-stability-formylphenol-compounds-gomes/2a28bc6b432a5103bc29c28e762884cc/?utm_source=chatgpt].
Advanced Materials Development
The study of this compound and its derivatives extends into the development of advanced materials, such as liquid crystals and solar cell components. The compound's structural versatility allows for the synthesis of intermediates crucial for ferroelectric and antiferroelectric liquid crystals, highlighting its importance in the field of materials science (Qing, 2000)[https://consensus.app/papers/synthesis-alkoxybiphenyl-carbonyloxy-benzoic-acid-qing/a20ec09b6a8d5243aab80033d3d03133/?utm_source=chatgpt].
Photophysical Properties
The photophysical properties of lanthanide coordination compounds with derivatives of this compound have been explored to assess the influence of electron-donating and withdrawing groups on luminescent properties. This research underscores the potential of this compound derivatives in tuning the photophysical characteristics of luminescent materials, offering pathways to novel optical applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)[https://consensus.app/papers/synthesis-structures-lanthanide-4benzyloxy-benzoates-sivakumar/9efff45cccf35a419b2df1314787813f/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that carboxylic acids, such as benzoic acid, can undergo reactions involving nucleophilic acyl substitution . This involves the replacement of the –OH group of the acid with a better leaving group, enhancing the reactivity of the compound .
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, including 4-(2-formylphenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of phenolic compounds in plants . Benzoic acids are the building blocks of most of the phenolic compounds in foods .
Pharmacokinetics
It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Benzoic acid derivatives are known to have various effects, including antimicrobial properties .
Safety and Hazards
The safety data sheet for a similar compound, Benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules that 4-(2-formylphenyl)benzoic Acid interacts with are yet to be identified .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is hypothesized that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-(2-formylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKIOKGQNVOJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374690 | |
Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205871-49-4 | |
Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205871-49-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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